2-[(E)-N'-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid
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Overview
Description
2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid is a complex organic compound that features a benzenesulfonyl group and a phenylmethanimidamido group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with a phenylmethanimidamide derivative under specific conditions to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in tumor cell proliferation . The compound’s structure allows it to form strong interactions with the enzyme, effectively blocking its function.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar inhibitory activities against enzymes like carbonic anhydrase.
Phenylmethanimidamido derivatives: Compounds with this group also show potential in medicinal chemistry for their biological activities.
Uniqueness
2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid is unique due to its combined structural features, which confer specific properties such as high selectivity and potency against certain biological targets. Its dual functional groups allow for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[[benzenesulfonamido(phenyl)methylidene]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(19)11-16-15(12-7-3-1-4-8-12)17-22(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZLKSZVKKFVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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